BenchChemオンラインストアへようこそ!

Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-

Hydrogen bond acceptor count Drug-likeness Solubility prediction

Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- (CAS 85063-18-9) is a synthetic 2,3-disubstituted-4(3H)-quinazolinone derivative with the molecular formula C22H23N3O4 and a molecular weight of 393.44 g/mol. It features a quinazolinone core substituted at the 2-position with a 2-methylphenoxymethyl group and at the 3-position with a morpholinoacetyl moiety.

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
CAS No. 85063-18-9
Cat. No. B15214197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
CAS85063-18-9
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCOCC4
InChIInChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)29-15-20-23-18-8-4-3-7-17(18)22(27)25(20)14-21(26)24-10-12-28-13-11-24/h2-9H,10-15H2,1H3
InChIKeyFKVBBGBZGODPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- (CAS 85063-18-9): A 2,3-Disubstituted Quinazolinone Scaffold for Analgesic and Anti-Inflammatory Drug Discovery Procurement


Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- (CAS 85063-18-9) is a synthetic 2,3-disubstituted-4(3H)-quinazolinone derivative with the molecular formula C22H23N3O4 and a molecular weight of 393.44 g/mol [1]. It features a quinazolinone core substituted at the 2-position with a 2-methylphenoxymethyl group and at the 3-position with a morpholinoacetyl moiety. The 4(3H)-quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated analgesic, anti-inflammatory, and anticancer activities, and 2,3-disubstituted variants in particular have shown selective COX-2 inhibitory profiles in multiple independent studies [2][3]. This specific compound represents a structurally refined analog within this class, combining the hydrogen-bonding capacity of the morpholine ring with the lipophilic character of the ortho-methylphenoxy substituent [1].

Why Generic Quinazolinone Substitution Fails: Structural Specificity of CAS 85063-18-9 Defines Its Procurement Rationale


Substituting CAS 85063-18-9 with a generic or closely related quinazolinone analog is not scientifically defensible because three interdependent structural features—the 2-methylphenoxy group at position 2, the morpholinoacetyl linker at position 3, and the specific balance between them—collectively determine the compound's physicochemical and pharmacological profile. The morpholine ring provides 5 hydrogen bond acceptor sites and a topological polar surface area (TPSA) of 71.4 Ų [1], which is fundamentally different from the piperidine analog (CAS 85063-19-0) that possesses only 3 HBA sites and a lower, albeit not independently verified, TPSA . The ortho-methyl substitution on the phenoxy ring increases lipophilicity (XLogP3 = 2.1) relative to the unsubstituted phenoxy analog (CAS 85063-12-3), which lacks this methyl group and has a lower computed logP [1]. SAR studies on 2,3-disubstituted quinazolinones have demonstrated that subtle modifications at the 2- and 3-positions can shift COX-2 IC50 values by over 100-fold and alter the COX-2/COX-1 selectivity index from non-selective to >300 [2]. Therefore, even structurally similar analogs cannot be assumed to be functionally interchangeable without direct comparative data. The quantitative evidence below establishes the specific dimensions along which CAS 85063-18-9 is differentiated.

Quantitative Differentiation Evidence for CAS 85063-18-9 vs. Closest Structural Analogs for Informed Scientific Procurement


Hydrogen Bond Acceptor (HBA) Capacity: Morpholine vs. Piperidine Ring System

CAS 85063-18-9 contains a morpholine ring that contributes both a tertiary amine nitrogen and an ether oxygen as hydrogen bond acceptors, yielding a total HBA count of 5. Its closest structural analog, the piperidine-substituted derivative (CAS 85063-19-0), replaces the morpholine oxygen with a methylene group (-CH2-), reducing the HBA count to 3 [1]. This difference of 2 HBA sites represents a fundamental alteration in the compound's capacity to engage in polar interactions with biological targets, solvents, and formulation excipients. The morpholine ring is specifically noted in medicinal chemistry literature for providing modulated basicity (pKa ≈ 8.7) and improved solubility profiles compared to piperidine-containing analogs, owing to the electron-withdrawing effect of the ether oxygen [2].

Hydrogen bond acceptor count Drug-likeness Solubility prediction Morpholine-piperidine comparison

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability

CAS 85063-18-9 has a computed TPSA of 71.4 Ų, as reported by Angene Chemical [1]. The piperidine analog (CAS 85063-19-0), lacking the morpholine ether oxygen, is estimated to have a TPSA approximately 20-25 Ų lower (estimated ~46-51 Ų), based on the known contribution of an aliphatic ether oxygen to TPSA (approximately 9-10 Ų per oxygen, plus associated conformational effects on adjacent polar groups). This difference places the target compound closer to, but still within, the generally accepted threshold of <140 Ų for oral bioavailability, while the piperidine analog falls substantially below 60 Ų, a range more commonly associated with enhanced blood-brain barrier penetration [2]. The TPSA of 71.4 Ų for the target compound represents an intermediate value that balances gastrointestinal absorption with potential CNS exclusion, a profile distinct from both the more lipophilic piperidine analog and the less polar unsubstituted phenoxy analog (CAS 85063-12-3) [1].

Topological polar surface area Oral bioavailability Blood-brain barrier penetration Morpholine-piperidine comparison

Lipophilicity Modulation via ortho-Methyl Substitution on the Phenoxy Ring

CAS 85063-18-9 has a computed XLogP3 of 2.1 [1], which reflects the contribution of the ortho-methyl group on the phenoxy ring. The unsubstituted phenoxy analog (CAS 85063-12-3, C21H21N3O4), which lacks this methyl substituent, is predicted to have an XLogP3 approximately 0.4-0.6 units lower (estimated ~1.5-1.7), based on the established Hansch π constant for an aromatic methyl group (+0.52 to +0.56) [2]. In the context of 2,3-disubstituted quinazolinone SAR, modifications at the 2-position phenoxy group have been shown to affect both potency and selectivity; specifically, the presence of hydrophobic substituents on the aromatic ring correlates with enhanced COX-2 binding affinity in pharmacophore modeling studies [3]. The XLogP3 of 2.1 positions this compound in a moderate lipophilicity range (Lipinski-compliant, <5), distinct from both the more polar unsubstituted analog and the more lipophilic piperidine analog.

Lipophilicity XLogP3 ortho-Methyl effect Structure-activity relationship

Class-Level COX-2 Inhibitory Potential of 2,3-Disubstituted Quinazolinones

While no direct COX-1/COX-2 inhibition data exist for CAS 85063-18-9 specifically, a structurally related series of 2,3-disubstituted-4(3H)-quinazolinones demonstrated potent and selective COX-2 inhibition. In this study, the most active compounds (4 and 6) achieved COX-2 IC50 values of 0.33 μM and 0.40 μM, respectively, with COX-2 selectivity indices (SI) of >303 and >250, comparable to the reference drug celecoxib (IC50 = 0.30 μM, SI > 333) [1]. Importantly, the SAR analysis revealed that both the 2-substituent and 3-substituent are critical determinants of potency and selectivity; compounds with suboptimal substitution at either position showed IC50 values ranging from 0.70 μM to >100 μM and selectivity indices below 10 [1]. A separate pharmacophore modeling and 3D-QSAR study on quinazolinone anti-inflammatory agents confirmed that hydrophobic features at the 2-position and hydrogen-bonding features at the 3-position are essential pharmacophoric elements, both of which are structurally encoded in CAS 85063-18-9 through its 2-methylphenoxy and morpholinoacetyl groups, respectively [2].

COX-2 inhibition Anti-inflammatory Analgesic Cyclooxygenase selectivity

Commercially Available Purity Specifications and Procurement-Grade Differentiation

CAS 85063-18-9 is commercially available from multiple suppliers with documented purity specifications. MolCore offers the compound at NLT 98% purity (Catalog No. not specified, product name: 3-(2-Morpholino-2-oxoethyl)-2-((o-tolyloxy)methyl)quinazolin-4(3H)-one) with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Chemenu supplies the compound at 97% purity (Catalog No. CM217387) . In contrast, the piperidine analog (CAS 85063-19-0) is listed by EvitaChem (Catalog EVT-12858660) without a stated purity specification on the product page, and the compound is explicitly labeled for non-human research only . This difference in commercial maturity and quality documentation between the target compound and its closest analog represents a practical procurement consideration for laboratories requiring well-characterized starting materials.

Chemical purity Procurement specification Quality control Research-grade compound

Structural Differentiation from Moquizone: Distinct Pharmacological Lineage and Safety Profile Implications

Moquizone (CAS 19395-58-5), a known choleretic drug containing a morpholinoacetyl-quinazolinone scaffold, represents a structurally related but pharmacologically distinct comparator. Moquizone bears the morpholinoacetyl group at the 1-position (vs. 3-position in CAS 85063-18-9), a phenyl group at the 3-position (vs. 2-methylphenoxymethyl at the 2-position in the target), and features a 2,3-dihydroquinazolinone core (vs. fully aromatic 4(3H)-quinazolinone in the target) [1]. Toxicological investigations of moquizone revealed acute CNS depressant effects at oral toxic doses and CNS stimulant effects at parenteral toxic doses in mice, rats, and rabbits [2]. The structural differences between moquizone and CAS 85063-18-9—particularly the different substitution pattern (1,3- vs. 2,3-disubstituted), oxidation state of the quinazolinone ring, and the presence of the 2-methylphenoxymethyl group—make it unlikely that the toxicity profile of moquizone can be directly extrapolated to CAS 85063-18-9. This structural distinction is critical for researchers selecting between morpholinoacetyl-quinazolinone analogs for pharmacological studies, as the different substitution patterns may confer entirely different target engagement profiles.

Moquizone Choleretic Quinazolinone pharmacology Structural alert

Recommended Research and Industrial Application Scenarios for CAS 85063-18-9 Based on Established Differentiation Evidence


COX-2 Selective Inhibitor Screening in Anti-Inflammatory Drug Discovery Programs

CAS 85063-18-9 is best deployed as a candidate for in vitro COX-1/COX-2 inhibition screening, based on class-level evidence that 2,3-disubstituted-4(3H)-quinazolinones can achieve COX-2 IC50 values in the 0.33-0.40 μM range with selectivity indices exceeding 250 [1]. The compound's structural alignment with the established pharmacophore—specifically, the hydrophobic 2-methylphenoxy group (matching the hydrophobic feature requirement) and the morpholinoacetyl hydrogen bond acceptor network (matching the HBA feature requirement)—positions it favorably for primary screening [2]. Procurement for this application is supported by the availability of ISO-certified material at ≥98% purity , ensuring that screening results are not confounded by impurities.

Comparative Physicochemical Profiling Against Piperidine and Unsubstituted Phenoxy Analogs

The well-defined physicochemical differences between CAS 85063-18-9 (TPSA 71.4 Ų, XLogP3 2.1, HBA 5) and its piperidine analog CAS 85063-19-0 (TPSA estimated ~46-51 Ų, HBA 3) make these compounds an ideal matched pair for studying the impact of the morpholine oxygen on solubility, permeability, and metabolic stability [1][2]. Similarly, the ortho-methyl effect can be studied by comparing the target compound with the unsubstituted phenoxy analog CAS 85063-12-3 (estimated XLogP3 ~1.5-1.7). This application is particularly relevant for laboratories conducting structure-property relationship (SPR) studies to inform lead optimization programs involving quinazolinone scaffolds.

Kinase Inhibition Screening (Serine-Threonine Kinase and EGFR Targets)

The morpholinoquinazoline scaffold is a recognized pharmacophore for serine-threonine protein kinase inhibition, as established in the Merck Patent GmbH morpholinylquinazoline patent family (WO-2011113512-A1), which claims compounds of formula (I) for inhibiting serine-threonine kinases and sensitizing cancer cells to anticarcinogens and ionizing radiation [1]. Additionally, morpholin-3-one-fused quinazoline derivatives have demonstrated potent EGFR tyrosine kinase inhibitory activity with IC50 values as low as 53.1 nM [2]. CAS 85063-18-9, as a morpholinoacetyl-quinazolinone, may be screened against kinase panels to evaluate whether the 2-methylphenoxymethyl substituent confers any selectivity advantage over previously disclosed morpholinoquinazolines.

Analgesic Activity Screening in Rodent Pain Models

For research groups investigating non-opioid analgesic alternatives, CAS 85063-18-9 may be evaluated in established rodent pain models (acetic acid-induced writhing, hot plate, formalin test), based on class-level evidence that 2,3-disubstituted quinazolinones exhibit ED50 values of 12.3-111.3 mg/kg in analgesic assays, comparable to diclofenac sodium (ED50 = 100.4 mg/kg) and celecoxib (ED50 = 71.6 mg/kg) [1]. The intermediate lipophilicity (XLogP3 2.1) and TPSA (71.4 Ų) of the target compound suggest oral bioavailability potential [2], making it suitable for per oral administration in in vivo efficacy studies. The procurement-grade purity (≥97%) supports reproducible dosing in animal experiments.

Quote Request

Request a Quote for Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.